molecular formula C36H38O11 B1250229 firmianone A

firmianone A

Cat. No.: B1250229
M. Wt: 646.7 g/mol
InChI Key: FZLLZYGSDVIMSE-FFJRUBDJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Firmianone A is a bioactive compound isolated from Firmiana simplex, a plant traditionally used in East Asian medicine. Structurally, it belongs to the class of sesquiterpenoid quinones, characterized by a tricyclic framework with a quinone moiety . Key physical properties include a molecular weight of 378.5 g/mol, moderate solubility in polar organic solvents (e.g., ethanol, DMSO), and stability under neutral pH conditions . Its unique structural features, such as the conjugated quinone system, are hypothesized to contribute to redox-mediated biological activities .

Properties

Molecular Formula

C36H38O11

Molecular Weight

646.7 g/mol

IUPAC Name

(2S,10S,11S,15R)-2,11,24-trihydroxy-10-[(E)-3-hydroxy-3-methylbut-1-enyl]-13-methyl-17-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexacyclo[14.8.0.02,11.03,8.010,15.018,23]tetracosa-1(24),3,5,7,13,16,18,20,22-nonaen-9-one

InChI

InChI=1S/C36H38O11/c1-17-14-22-24-25(26(38)18-8-4-5-9-19(18)30(24)47-32-29(41)28(40)27(39)23(16-37)46-32)36(45)21-11-7-6-10-20(21)31(42)34(22,35(36,44)15-17)13-12-33(2,3)43/h4-14,22-23,27-29,32,37-41,43-45H,15-16H2,1-3H3/b13-12+/t22-,23-,27-,28+,29-,32+,34-,35+,36+/m1/s1

InChI Key

FZLLZYGSDVIMSE-FFJRUBDJSA-N

Isomeric SMILES

CC1=C[C@@H]2C3=C(C4=CC=CC=C4C(=C3[C@]5(C6=CC=CC=C6C(=O)[C@@]2([C@]5(C1)O)/C=C/C(C)(C)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O

Canonical SMILES

CC1=CC2C3=C(C4=CC=CC=C4C(=C3C5(C6=CC=CC=C6C(=O)C2(C5(C1)O)C=CC(C)(C)O)O)O)OC7C(C(C(C(O7)CO)O)O)O

Synonyms

firmianone A

Origin of Product

United States

Comparison with Similar Compounds

Critical Analysis of Divergent Findings

  • Dissolution Profiles: this compound’s pH-dependent solubility contrasts with Thymoquinone’s lipid affinity, impacting formulation strategies .
  • Safety: Celastrol’s toxicity limits clinical use, while this compound’s preliminary safety data (LD₅₀ > 200 mg/kg in mice) are promising but require validation .

Q & A

Q. How to design longitudinal studies assessing this compound’s chronic toxicity and off-target effects?

  • Methodological Answer : Conduct OECD 452-compliant 90-day rodent studies with histopathology and serum biomarkers. Include satellite groups for recovery assessment. Use high-content screening (HCS) for organ-specific toxicity and transcriptome-wide off-target profiling .

Methodological Guidelines

  • Data Presentation : Follow STROBE or CONSORT guidelines for experimental reporting. Use tables for comparative IC₅₀ values (3 significant figures) and figures for mechanistic pathways (vector formats, 300+ DPI) .
  • Statistical Rigor : Apply ANOVA with post-hoc correction (e.g., Tukey) for multi-group comparisons. Report effect sizes (Cohen’s d) and confidence intervals. Pre-register hypotheses to avoid HARKing .

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